molecular formula C15H19N5 B2374519 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034353-80-3

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No. B2374519
CAS RN: 2034353-80-3
M. Wt: 269.352
InChI Key: BCAMYCJBNAXNHK-UHFFFAOYSA-N
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Description

“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is a metabolite of buspirone .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs . Single crystals were developed for some compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a refractive index n20/D 1.587 (lit.), boiling point 277 °C (lit.), and density 1.158 g/mL at 25 °C (lit.) .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Activities

Some pyrimidine derivatives have shown promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests that “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” could potentially be used in antioxidant research.

Anti-Fibrosis Activities

A study has shown that certain 2-(pyridin-2-yl) pyrimidine derivatives have anti-fibrotic activities . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Other Compounds

“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” can be used as a starting reagent for the synthesis of other complex compounds . For example, it can be used for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Anti-Tubercular Activities

Pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” could potentially be used in anti-tubercular research.

Derivatization Reagent

“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Safety and Hazards

The safety and hazards of similar compounds are indicated by the hazard statements H315 - H319 - H335, which refer to skin irritation, eye irritation, and respiratory system irritation respectively .

Future Directions

The future directions for the development of similar compounds include their potential use as neuroprotective and anti-neuroinflammatory agents . They can potentially be developed as novel anti-fibrotic drugs .

properties

IUPAC Name

4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMYCJBNAXNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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